2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide
Description
2-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide is a synthetic small molecule featuring a propanamide backbone with a tetrazole ring substituted at the 1-position with a 4-methoxyphenyl group. The thioether linkage connects the tetrazole to the propanamide chain, while the N-substituent is an o-tolyl (ortho-methylphenyl) group.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-6-4-5-7-16(12)19-17(24)13(2)26-18-20-21-22-23(18)14-8-10-15(25-3)11-9-14/h4-11,13H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYIUASZZKAPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether intermediate with o-tolylpropanoyl chloride under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the methoxyphenyl ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and thioether linkage are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features, with supporting data from the evidence:
Key Observations:
Thiadiazole-containing analogs () may exhibit enhanced metabolic stability due to sulfur’s electronegativity .
Fluorine in the N-(4-fluorophenyl) analog () introduces electron-withdrawing effects, which could modulate receptor interactions .
Amide Backbone Variations
- Acetamide analogs () lack the propanamide chain’s methylene group, reducing steric bulk and possibly improving solubility .
Research Implications
The structural diversity among analogs underscores the importance of:
- Heterocycle Optimization : Tetrazole vs. oxadiazole/thiadiazole for target selectivity.
- Substituent Tuning : Methoxy/ethoxy/fluoro groups for pharmacokinetic optimization.
- Backbone Flexibility : Propanamide vs. acetamide for balancing steric and electronic effects.
Further studies should prioritize in vitro assays to correlate structural features with biological activity, leveraging commercial availability of analogs (e.g., ) for high-throughput screening.
Biological Activity
The compound 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide is a synthetic organic molecule characterized by its unique structural components, including a tetrazole ring, a methoxyphenyl group, and a propanamide moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug design.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.4 g/mol. The structure features a tetrazole ring which is known for its ability to mimic biological molecules, potentially enhancing its interaction with various biological targets.
Pharmacological Properties
Research has indicated that compounds with similar structures exhibit diverse pharmacological activities. The tetrazole moiety is often associated with anti-inflammatory , antimicrobial , and anticancer properties. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane permeability and bioavailability.
The exact mechanism of action for this compound remains to be fully elucidated, but it is hypothesized that the compound may interact with specific enzymes or receptors, leading to inhibition or modulation of biochemical pathways. The tetrazole ring could allow the compound to function as an enzyme inhibitor or receptor antagonist.
In Vitro Studies
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Activity : Compounds featuring the tetrazole ring have shown significant antibacterial and antifungal activities against various pathogens, suggesting that this compound may possess similar properties.
- Anti-inflammatory Effects : Related compounds have demonstrated the ability to reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Anticancer Activity : A study involving a related tetrazole compound showed promising results in inhibiting cancer cell proliferation in vitro. The compound induced apoptosis in various cancer cell lines, suggesting that this compound could be further investigated for anticancer properties.
- Analgesic Properties : Research on structurally similar compounds indicated significant analgesic effects in pain models, which could translate to potential pain management applications for this compound.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
